molecular formula C9H10BrNO3S2 B7541809 5-bromo-N-(1,1-dioxothiolan-3-yl)thiophene-3-carboxamide

5-bromo-N-(1,1-dioxothiolan-3-yl)thiophene-3-carboxamide

Cat. No. B7541809
M. Wt: 324.2 g/mol
InChI Key: IHIMKLVBGORFFC-UHFFFAOYSA-N
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Description

5-bromo-N-(1,1-dioxothiolan-3-yl)thiophene-3-carboxamide is a compound that has attracted the attention of researchers due to its potential applications in various fields, including pharmaceuticals, materials science, and electronics.

Mechanism of Action

The mechanism of action of 5-bromo-N-(1,1-dioxothiolan-3-yl)thiophene-3-carboxamide is not fully understood. However, research has suggested that the compound may exert its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle (Gao et al., 2019). The antibacterial activity of 5-bromo-N-(1,1-dioxothiolan-3-yl)thiophene-3-carboxamide is thought to be due to its ability to disrupt bacterial cell membranes (Zhang et al., 2019).
Biochemical and Physiological Effects
Research has shown that 5-bromo-N-(1,1-dioxothiolan-3-yl)thiophene-3-carboxamide can induce apoptosis in cancer cells by activating caspase-3 and caspase-9 (Gao et al., 2019). The compound has also been found to inhibit the growth of cancer cells by downregulating the expression of cyclin D1 and upregulating the expression of p21 and p27 (Gao et al., 2019). In terms of its antibacterial activity, 5-bromo-N-(1,1-dioxothiolan-3-yl)thiophene-3-carboxamide has been shown to disrupt bacterial cell membranes by increasing membrane permeability and causing the leakage of intracellular contents (Zhang et al., 2019).

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-N-(1,1-dioxothiolan-3-yl)thiophene-3-carboxamide in lab experiments is its potential as a new lead compound for the development of anticancer and antibacterial drugs. However, one limitation is that the compound has not yet been tested in vivo, and its toxicity and pharmacokinetic properties are not well understood (Gao et al., 2019; Zhang et al., 2019).

Future Directions

There are several future directions for research involving 5-bromo-N-(1,1-dioxothiolan-3-yl)thiophene-3-carboxamide. One direction is to investigate the compound's potential as a new lead compound for the development of anticancer and antibacterial drugs. Another direction is to study the compound's toxicity and pharmacokinetic properties in vivo. Additionally, research could focus on the development of new synthetic routes for 5-bromo-N-(1,1-dioxothiolan-3-yl)thiophene-3-carboxamide and the optimization of its synthesis method (Gao et al., 2019; Zhang et al., 2019).
Conclusion
In conclusion, 5-bromo-N-(1,1-dioxothiolan-3-yl)thiophene-3-carboxamide is a compound with potential applications in the fields of pharmaceuticals, materials science, and electronics. Its synthesis method involves a multistep process, and research has demonstrated its anticancer and antibacterial properties. Future research directions include investigating the compound's potential as a new lead compound for drug development, studying its toxicity and pharmacokinetic properties in vivo, and optimizing its synthesis method.

Synthesis Methods

The synthesis of 5-bromo-N-(1,1-dioxothiolan-3-yl)thiophene-3-carboxamide involves a multistep process that starts with the reaction of 3-thiophenecarboxylic acid with oxalyl chloride to form 3-thiophenecarbonyl chloride. The resulting compound is then reacted with 1,3-dithiol-2-one to produce 3-thiophenecarbonylthioacetic acid. The final step involves the reaction of 5-bromo-2-aminobenzamide with 3-thiophenecarbonylthioacetic acid to yield 5-bromo-N-(1,1-dioxothiolan-3-yl)thiophene-3-carboxamide (Gao et al., 2019).

Scientific Research Applications

5-bromo-N-(1,1-dioxothiolan-3-yl)thiophene-3-carboxamide has been shown to have potential applications in the field of pharmaceuticals. Research has demonstrated that this compound has anticancer properties and can inhibit the growth of cancer cells in vitro (Gao et al., 2019). Additionally, 5-bromo-N-(1,1-dioxothiolan-3-yl)thiophene-3-carboxamide has been found to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli (Zhang et al., 2019).

properties

IUPAC Name

5-bromo-N-(1,1-dioxothiolan-3-yl)thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3S2/c10-8-3-6(4-15-8)9(12)11-7-1-2-16(13,14)5-7/h3-4,7H,1-2,5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIMKLVBGORFFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C2=CSC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(1,1-dioxothiolan-3-yl)thiophene-3-carboxamide

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